2-Mercaptoethyl decanoate

Description

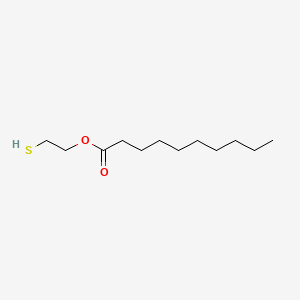

2-Mercaptoethyl decanoate is a sulfur-containing organic compound with the molecular formula C₁₂H₂₂O₂S. It consists of a decanoate (a 10-carbon saturated fatty acid ester) linked to a 2-mercaptoethyl group (–SCH₂CH₂–). This structure confers unique chemical properties, including thiol reactivity and lipophilicity, making it relevant in specialty chemical synthesis, flavor/fragrance industries, and polymer chemistry. The mercapto (–SH) group enables participation in disulfide bond formation, redox reactions, and nucleophilic substitutions, while the decanoate chain enhances solubility in nonpolar media .

Properties

CAS No. |

68928-33-6 |

|---|---|

Molecular Formula |

C12H24O2S |

Molecular Weight |

232.38 g/mol |

IUPAC Name |

2-sulfanylethyl decanoate |

InChI |

InChI=1S/C12H24O2S/c1-2-3-4-5-6-7-8-9-12(13)14-10-11-15/h15H,2-11H2,1H3 |

InChI Key |

ZXNNPJMEFLZCMP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCCS |

Canonical SMILES |

CCCCCCCCCC(=O)OCCS |

Appearance |

Solid powder |

Other CAS No. |

68928-33-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-Mercaptoethyl decanoate; 2-sulfanylethyl decanoate; Decanoic acid, 2-mercaptoethyl ester. |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Mercaptoethyl Stearate (CAS 27564-01-8)

- Structure: Stearic acid (C18 saturated) esterified with 2-mercaptoethanol.

- Key Differences: Chain Length: The stearate chain (C18) is longer than decanoate (C10), increasing molecular weight (344.6 g/mol vs. ~258.4 g/mol for decanoate) and lipophilicity. Physical Properties: Longer chains typically elevate melting points. For example, methyl stearate melts at ~39°C, while methyl decanoate melts at −18°C, suggesting similar trends for mercaptoethyl esters .

- Applications : Used in lubricants and polymer stabilizers due to enhanced thermal stability from the longer chain .

2-Mercaptoethyl Oleate

- Structure: Oleic acid (C18 monounsaturated) esterified with 2-mercaptoethanol.

- Key Differences: Unsaturation: The cis double bond in oleate reduces packing efficiency, lowering melting point compared to saturated analogs. Reactivity: Unsaturation allows for hydrogenation or oxidation reactions, unlike saturated decanoate.

- Market Data: Global demand for high-purity (≥99%) 2-mercaptoethyl oleate is driven by pharmaceutical intermediates, whereas decanoate derivatives may see niche use in agrochemicals .

Methyl 2-Mercaptopropionate (CAS 53907-46-3)

- Structure: Propionic acid (C3) esterified with methyl mercaptoethanol.

- Key Differences: Chain Length: Shorter propionate chain increases volatility and water solubility. Ester Group: Methyl ester vs. ethyl in decanoate alters hydrolysis kinetics and metabolic pathways.

- Applications: Used as a flavoring agent (e.g., tropical fruit notes) and in photopolymer resins .

Physicochemical Properties and Reactivity

| Property | 2-Mercaptoethyl Decanoate | 2-Mercaptoethyl Stearate | 2-Mercaptoethyl Oleate | Methyl 2-Mercaptopropionate |

|---|---|---|---|---|

| Molecular Formula | C₁₂H₂₂O₂S | C₂₀H₄₀O₂S | C₂₀H₃₈O₂S | C₄H₈O₂S |

| Molecular Weight (g/mol) | ~258.4 | 344.6 | 342.6 | 136.2 |

| Solubility | Low in water; soluble in organic solvents | Similar to decanoate but higher lipid solubility | Enhanced solubility in oils due to unsaturation | Miscible in polar solvents |

| Reactivity | Thiol oxidation to disulfides; ester hydrolysis | Slower hydrolysis due to longer chain | Susceptible to oxidation at double bond | Rapid ester hydrolysis |

Market and Regulatory Landscape

- Regulatory Status: Not explicitly regulated, but safety data sheets (SDS) recommend handling under ventilated conditions due to thiol volatility .

- Market Trends: Demand for this compound is niche, driven by R&D in polymer and agrochemical sectors. In contrast, oleate and stearate derivatives dominate industrial lubricant markets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.